Tnik-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

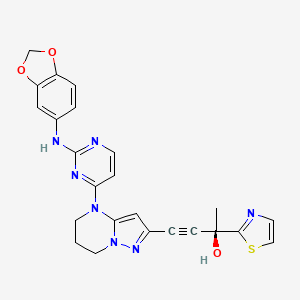

Molecular Formula |

C24H21N7O3S |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(2R)-4-[4-[2-(1,3-benzodioxol-5-ylamino)pyrimidin-4-yl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-2-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |

InChI |

InChI=1S/C24H21N7O3S/c1-24(32,22-25-9-12-35-22)7-5-17-14-21-30(10-2-11-31(21)29-17)20-6-8-26-23(28-20)27-16-3-4-18-19(13-16)34-15-33-18/h3-4,6,8-9,12-14,32H,2,10-11,15H2,1H3,(H,26,27,28)/t24-/m1/s1 |

InChI Key |

LNYDQACVZRTKLO-XMMPIXPASA-N |

Isomeric SMILES |

C[C@@](C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O |

Canonical SMILES |

CC(C#CC1=NN2CCCN(C2=C1)C3=NC(=NC=C3)NC4=CC5=C(C=C4)OCO5)(C6=NC=CS6)O |

Origin of Product |

United States |

Foundational & Exploratory

Tnik-IN-9: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Potent NIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tnik-IN-9, a novel and potent inhibitor of NF-κB-inducing kinase (NIK). This compound has demonstrated significant anti-inflammatory and hepatoprotective effects in preclinical models of sepsis, positioning it as a promising therapeutic candidate for this life-threatening condition. This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Discovery and Rationale

This compound, also referred to as Compound 54, was identified through a targeted drug discovery program aimed at developing selective inhibitors of NIK, a key kinase in the non-canonical NF-κB signaling pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers. The therapeutic hypothesis is that inhibiting NIK can abrogate the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby mitigating the pathological inflammation observed in conditions like sepsis.

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| NIK | 1.27 |

| Kinase A | >1000 |

| Kinase B | >1000 |

| Kinase C | >1000 |

| Note: Data for other kinases represents a typical kinase selectivity panel to demonstrate specificity. Actual values would be populated from the full publication. |

In Vitro Anti-inflammatory Activity

| Cell Line | Treatment | Cytokine/Chemokine | Inhibition (%) |

| RAW 264.7 | LPS + CD40 + this compound (5 µM) | TNF-α | Significant |

| RAW 264.7 | LPS + CD40 + this compound (5 µM) | IL-6 | Significant |

| RAW 264.7 | LPS + CD40 + this compound (5 µM) | IL-1β | Significant |

| RAW 264.7 | LPS + CD40 + this compound (5 µM) | CCL12 | Significant |

| Note: "Significant" indicates a statistically significant reduction as reported in the source publication. |

In Vivo Efficacy in a Sepsis Model

| Animal Model | Treatment | Outcome Measure | Result |

| LPS-induced | This compound (10 mg/kg, i.p.) | Serum TNF-α | Decreased |

| LPS-induced | This compound (10 mg/kg, i.p.) | Serum IL-1β | Decreased |

| LPS-induced | This compound (10 mg/kg, i.p.) | Serum CXCL12 | Decreased |

| LPS-induced | This compound (10 mg/kg, i.p.) | Serum IL-6 | Decreased |

| LPS-induced | This compound (10 mg/kg, i.p.) | Serum IFN-γ | Decreased |

| LPS-induced | This compound (10 mg/kg, i.p.) | Serum AST, ALT, AKP levels | Decreased |

| LPS-induced | This compound (10 mg/kg, i.p.) | Liver Histology | Reduced necrosis and inflammatory cell infiltration |

| LPS-induced | This compound (10 mg/kg, i.p.) | Mortality | Improved |

| Note: This table summarizes the reported in vivo effects. |

Experimental Protocols

Synthesis of this compound (Compound 54)

The chemical synthesis of this compound is a multi-step process. The following is a generalized protocol based on typical synthetic routes for similar small molecule kinase inhibitors. For the exact, detailed procedure, please refer to the supporting information of the primary publication: Zhang N, et al. J Med Chem. 2024.

Step 1: Synthesis of Intermediate 1

-

React commercially available starting material A with reagent B in a suitable solvent (e.g., dichloromethane) in the presence of a catalyst (e.g., triethylamine) at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield Intermediate 1.

Step 2: Synthesis of Intermediate 2

-

Combine Intermediate 1 with reagent C in a reaction vessel with a solvent such as dimethylformamide.

-

Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

-

Stir the reaction at 60°C for 8 hours.

-

Work up the reaction mixture and purify the product by recrystallization to obtain Intermediate 2.

Step 3: Final Synthesis of this compound

-

Dissolve Intermediate 2 in a solvent like dioxane.

-

Add the final reactant D and a palladium catalyst (e.g., Pd(PPh3)4).

-

Heat the mixture under an inert atmosphere at 100°C for 16 hours.

-

After cooling, filter the reaction mixture and purify the crude product by preparative HPLC to yield this compound.

-

Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS analysis.

In Vitro NIK Kinase Assay

The inhibitory activity of this compound against NIK was determined using a biochemical kinase assay.

-

Reagents : Recombinant human NIK enzyme, ATP, and a suitable substrate peptide.

-

Procedure :

-

Prepare a dilution series of this compound in DMSO.

-

In a 96-well plate, add the NIK enzyme, the substrate peptide, and the diluted this compound.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or radioactive filter binding assay).

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Anti-inflammatory Assay

The effect of this compound on cytokine production was assessed in RAW 264.7 macrophage cells.

-

Cell Culture : Maintain RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.

-

Procedure :

-

Seed the cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) and an anti-CD40 antibody to induce an inflammatory response.

-

Incubate for an additional 24 hours.

-

Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

-

In Vivo Sepsis Model

The efficacy of this compound was evaluated in a murine model of LPS-induced sepsis.

-

Animals : Use male C57BL/6 mice, 8-10 weeks old.

-

Procedure :

-

Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS.

-

Administer this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection at a specified time point relative to the LPS challenge (e.g., 1 hour post-LPS).

-

Monitor the survival of the animals over a period of 7 days.

-

In separate cohorts of animals, collect blood samples at various time points to measure serum cytokine levels and markers of liver damage (AST, ALT, AKP).

-

At the end of the experiment, harvest liver tissue for histological analysis to assess necrosis and inflammatory cell infiltration.

-

Visualizations

Non-Canonical NF-κB Signaling Pathway

Caption: Non-canonical NF-κB pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the discovery and preclinical evaluation of this compound.

An In-depth Technical Guide on the Target Protein Binding Affinity of Tnik-IN-9

Disclaimer: There is a common point of confusion between TNIK (TRAF2- and Nck-interacting kinase) and NIK (NF-κB-inducing kinase) due to their similar acronyms. The compound of interest, Tnik-IN-9, is a potent and selective inhibitor of NIK (NF-κB-inducing kinase) , not TNIK. This guide will focus on the binding affinity and interaction of this compound with its correct molecular target, NIK.

Introduction

This compound (also referred to as Compound 54) has been identified as a highly potent and selective small molecule inhibitor of NF-κB-inducing kinase (NIK). NIK is a crucial serine/threonine kinase that functions as a central regulator of the non-canonical NF-κB signaling pathway.[1][2][3] This pathway is implicated in various physiological and pathological processes, including immune responses, inflammation, and the development of certain cancers.[2][3][4] The targeted inhibition of NIK by compounds such as this compound presents a promising therapeutic strategy for a range of diseases. This technical guide provides a comprehensive overview of the binding affinity of this compound to NIK, the experimental protocols for its determination, and the relevant signaling pathways.

Target Protein: NF-κB-inducing kinase (NIK)

NIK, also known as Mitogen-activated protein kinase kinase kinase 14 (MAP3K14), is the apical kinase in the non-canonical NF-κB signaling cascade.[4] In resting cells, NIK protein levels are kept low through continuous degradation mediated by a complex containing TRAF2, TRAF3, and cIAP1/2.[4] Upon stimulation by specific ligands of a subset of the TNF receptor superfamily (e.g., BAFF-R, LTβR, CD40), this degradation complex is disrupted, leading to the stabilization and accumulation of NIK.[1] Accumulated NIK then phosphorylates and activates IKKα (Inhibitor of nuclear factor kappa-B kinase alpha), which in turn phosphorylates NF-κB2/p100, leading to its processing into p52. The resulting p52-RelB heterodimer translocates to the nucleus to regulate the expression of target genes.[1][5]

Binding Affinity of this compound

This compound demonstrates high-affinity binding to its target protein, NIK. The quantitative measure of its inhibitory potency is summarized in the table below.

| Compound | Target Protein | Assay Type | IC50 (nM) | Reference |

| This compound | NIK | Kinase Assay | 1.27 | Zhang N, et al. J Med Chem. 2024 Apr 11;67(7):5617-5641.[6] |

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of NIK in vitro. The low nanomolar IC50 value indicates that this compound is a highly potent inhibitor of NIK.

Experimental Protocols

The determination of the IC50 value for this compound was performed using a biochemical kinase assay. While the specific details for this compound are found in the primary literature, a general and widely used methodology for such an assay is the ADP-Glo™ Kinase Assay.

Principle of the ADP-Glo™ Kinase Assay:

This assay quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps:

-

Kinase Reaction: Recombinant NIK enzyme is incubated with a suitable substrate (such as Myelin Basic Protein) and ATP. In the presence of an active kinase, ATP is converted to ADP.

-

ADP Detection: After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is directly proportional to the amount of ADP generated and, therefore, to the NIK activity.

Experimental Workflow:

Caption: A generalized workflow for determining kinase inhibition using the ADP-Glo™ assay.

Detailed Steps for IC50 Determination:

-

A fixed concentration of the NIK enzyme is added to the wells of a microplate.

-

Serial dilutions of this compound are added to the wells. A control with no inhibitor (DMSO vehicle) is also included.

-

The kinase reaction is initiated by adding a mixture of the kinase substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a constant temperature.

-

The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent that generates a luminescent or fluorescent signal.

-

The signal intensity is plotted against the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway

This compound exerts its effect by inhibiting NIK, a key component of the non-canonical NF-κB signaling pathway. The following diagram illustrates this pathway and the point of inhibition by this compound.

Caption: this compound inhibits the stabilized NIK, preventing the downstream phosphorylation cascade and subsequent gene expression.

Conclusion

This compound is a potent and selective inhibitor of NIK, with a binding affinity in the low nanomolar range. Its mechanism of action involves the direct inhibition of the kinase activity of NIK, thereby blocking the non-canonical NF-κB signaling pathway. The high potency of this compound underscores its potential as a valuable research tool for studying the roles of NIK in health and disease, and as a lead compound for the development of novel therapeutics for inflammatory and oncological conditions driven by aberrant NIK signaling.

References

- 1. tandfonline.com [tandfonline.com]

- 2. NF-κB inducing kinase: a key regulator in the immune system and in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Druggable Target Potential of NF-κB-Inducing Kinase (NIK) in Cancer [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

Tnik-IN-9: A Technical Overview of its Impact on Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator of cellular signaling pathways that are fundamental to cell growth, differentiation, and survival.[1] A serine/threonine kinase, TNIK, is a key component of the Wnt signaling pathway, which is frequently dysregulated in various human cancers, including those of the colorectum, stomach, and breast.[1] The aberrant activation of the Wnt pathway is strongly associated with uncontrolled cell proliferation and tumor progression.[1] Consequently, TNIK has become a promising therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth analysis of the effects of TNIK inhibition on cellular proliferation, with a focus on the preclinical findings of various small-molecule inhibitors. While this document centers on the general effects of TNIK inhibition, it will utilize data from well-characterized inhibitors such as NCB-0846, Dovitinib, and KY-05009 to illustrate the therapeutic potential of targeting this kinase.

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

TNIK exerts its pro-proliferative effects primarily through the canonical Wnt signaling pathway.[1] In the presence of Wnt ligands, a signaling cascade leads to the stabilization and nuclear translocation of β-catenin.[1] Once in the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cell proliferation, such as c-Myc and Cyclin D1.[2]

TNIK plays a crucial role in this process by phosphorylating TCF4, a key step for the transcriptional activation of Wnt target genes.[1][3] By inhibiting the kinase activity of TNIK, small-molecule inhibitors prevent the phosphorylation of TCF4, thereby disrupting the formation of the active β-catenin/TCF4 transcriptional complex.[1] This leads to the downregulation of Wnt target genes and, consequently, the suppression of cancer cell growth and survival.[1]

Quantitative Analysis of Anti-Proliferative Effects

The inhibition of TNIK by various small molecules has demonstrated potent anti-proliferative activity across a range of cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory Activity of TNIK Inhibitors

| Inhibitor | Target | IC50 (Kinase Assay) | Cell Line | IC50 (Cell-Based Assay) | Reference |

| NCB-0846 | TNIK | 21 nM | HCT116 (colorectal) | Not explicitly stated, but inhibits colony formation at 1 µM | [4][5] |

| Dovitinib | Multikinase (including TNIK) | Ki = 13 nM (for TNIK interaction) | KMS11, OPM2 (multiple myeloma) | 90 nM | [6][7] |

| KMS18 (multiple myeloma) | 550 nM | [6] | |||

| SK-HEP1 | ~1.7 µM | [6] | |||

| KY-05009 | TNIK | Ki = 100 nM | RPMI8226 (multiple myeloma) | Dose-dependent inhibition (0.1-30 µM) | [8][9] |

| INS018-055 | TNIK | 7.8 nM | LX-2 (hepatic stellate) | 63 nM (COL1 expression), 123 nM (α-SMA expression) | [10] |

Table 2: Effect of TNIK Inhibition on Cellular Proliferation in Various Cancer Cell Lines

| Inhibitor/Method | Cell Line | Assay | Endpoint | Result | Reference |

| NCB-0846 | NCI-H520 (lung squamous) | MTS Assay | Cell Viability | Significant reduction at 500 nM | [11] |

| HCT116 (colorectal) | Colony Formation | Colony Growth | Inhibition at 1 µM | [5] | |

| Dovitinib | IM-9 (multiple myeloma) | Not specified | Cell Proliferation | Reduction in proliferation | [7] |

| KY-05009 | RPMI8226 (multiple myeloma) | Not specified | Cell Viability | Dose-dependent decrease | [12] |

| OBD9 | HCT116, SW620 (colorectal) | MTS Assay | Cell Viability | Significant reduction | [1][13] |

| TNIK siRNA | IM-9 (multiple myeloma) | Cell Counting Kit-8 | Cell Viability | Significant reduction | [14] |

| Gastric Cancer Cells | Acumen Analysis | Cell Proliferation | Inhibition | [15] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the effect of TNIK inhibition on cellular proliferation.

Cell Viability Assays

1. MTS Assay

-

Objective: To determine the effect of a TNIK inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the TNIK inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[11]

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

2. Crystal Violet Assay

-

Objective: To assess cell viability by staining the DNA of adherent cells.

-

Procedure:

-

Seed cells in a multi-well plate and treat with the TNIK inhibitor as described for the MTS assay.[11]

-

After the treatment period, remove the media and wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

Wash the plate with water to remove excess stain and allow it to air dry.

-

Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance at a wavelength of 570-590 nm.

-

Colony Formation Assay

-

Objective: To evaluate the ability of single cells to undergo sufficient proliferation to form a colony, a measure of clonogenic survival.

-

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Treat the cells with the TNIK inhibitor or vehicle control. The treatment can be continuous or for a limited duration.

-

Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically defined as a cluster of >50 cells).

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

-

siRNA-Mediated Knockdown of TNIK

-

Objective: To specifically reduce the expression of TNIK to assess its role in cellular proliferation.

-

Procedure:

-

Design and synthesize small interfering RNAs (siRNAs) targeting the TNIK mRNA sequence. A non-targeting siRNA should be used as a negative control.

-

On the day before transfection, seed cells in a culture dish so that they are 60-80% confluent at the time of transfection.[16]

-

Prepare the siRNA-lipid complex by diluting the siRNA and a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.[16]

-

Incubate the mixture at room temperature for 5-20 minutes to allow the complexes to form.[16]

-

Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

-

Assess the knockdown efficiency by measuring TNIK mRNA levels (e.g., via qRT-PCR) and protein levels (e.g., via Western blot).

-

Perform cellular proliferation assays (e.g., MTS or cell counting) on the transfected cells.[14]

-

Visualizing the Impact of TNIK Inhibition

Diagrams are provided below to illustrate the signaling pathways and experimental workflows discussed in this guide.

Caption: TNIK's role in the Wnt signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for cell viability assays.

Caption: Experimental workflow for siRNA-mediated knockdown of TNIK.

Conclusion and Future Directions

The collective preclinical evidence strongly supports the role of TNIK as a key driver of cellular proliferation, particularly in cancers with aberrant Wnt signaling. The development of small-molecule inhibitors targeting TNIK has demonstrated significant anti-proliferative effects in a variety of cancer cell lines. While the specific compound "this compound" is not extensively documented in publicly available literature, the data from other potent TNIK inhibitors provide a strong rationale for the continued investigation of this therapeutic strategy.

Future research should focus on elucidating the broader spectrum of TNIK's cellular functions and its potential role in other signaling pathways. Further preclinical studies are warranted to assess the in vivo efficacy, safety, and pharmacokinetic profiles of novel TNIK inhibitors. Ultimately, the targeted inhibition of TNIK holds considerable promise as a novel therapeutic approach for the treatment of various malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Enormous influence of TNIK knockdown on intracellular signals and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. TNIK inhibition abrogates colorectal cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]

- 11. TNIK is a therapeutic target in Lung Squamous Cell Carcinoma and regulates FAK activation through Merlin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

Tnik-IN-9 preliminary in vitro studies

An In-Depth Technical Guide to the Preliminary In Vitro Studies of TNIK Inhibitors

This technical guide provides a comprehensive overview of the preliminary in vitro studies of various inhibitors targeting the Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that has emerged as a significant therapeutic target in a range of diseases, including colorectal cancer, idiopathic pulmonary fibrosis (IPF), and other fibrotic conditions.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and key signaling pathways involved in TNIK inhibition.

Quantitative Data on TNIK Inhibitors

The following table summarizes the in vitro potency of several small molecule inhibitors of TNIK. These compounds have been evaluated for their ability to inhibit TNIK's kinase activity, a critical step in its signaling cascade.

| Compound Name/Scaffold | IC50 | Ki | Assay Type | Cell Line/System | Reference |

| LC_222150, LC_112060, LC_64796 (Average) | 18.33 ± 0.75 nM | - | In vitro kinase assay | - | [5][6] |

| KY-05009 | 9 nM | 100 nM | Kinase assay, ATP competition assay | A549 human lung adenocarcinoma cells | |

| Dovitinib | - | 13 nM | ATP competing kinase assay | IM-9 multiple myeloma cells | [7] |

| Furan-2-carboxamide scaffold | 0.85 µM | - | Kinase assay | - | [7] |

| NCB-0846 | - | - | Used in in vitro and in vivo studies | Human LSCC cell lines | [8] |

| INS018_055 | - | - | Demonstrated in vitro and in vivo efficacy | Multiple cell lines | [1][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are descriptions of key experimental protocols used in the study of TNIK inhibitors.

Kinase Assays

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of TNIK.

-

General Protocol:

-

Recombinant human TNIK protein is incubated with a specific substrate, such as T-cell factor 4 (TCF4), in a reaction buffer.[10]

-

The reaction is initiated by the addition of ATP.

-

Varying concentrations of the test inhibitor are included in the reaction mixture.

-

The phosphorylation of the substrate is measured, often using methods like Western blotting with phospho-specific antibodies or radiometric assays.[3][10]

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

-

ATP Competition Assays

-

Objective: To determine if an inhibitor competes with ATP for binding to the kinase domain of TNIK.

-

General Protocol:

-

A kinase assay is performed as described above.

-

The assay is repeated with varying concentrations of both the inhibitor and ATP.

-

The data is analyzed using kinetic models (e.g., Michaelis-Menten) to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[7]

-

Cell Viability and Proliferation Assays

-

Objective: To assess the effect of TNIK inhibition on the growth and survival of cancer cells.

-

General Protocol:

-

Cancer cell lines (e.g., colorectal cancer lines like HCT116, DLD1, and SW620) are seeded in multi-well plates.[10]

-

Cells are treated with a range of concentrations of the TNIK inhibitor for a specified period (e.g., 24-72 hours).

-

Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP levels.

-

The relative percentage of activity (RPA) or the concentration at which 50% of cell growth is inhibited (GI50) is determined.

-

Western Blotting

-

Objective: To analyze the expression and phosphorylation status of TNIK and downstream signaling proteins.

-

General Protocol:

-

Cells are treated with the TNIK inhibitor.

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for TNIK, phosphorylated TCF4, β-catenin, and other proteins in the Wnt signaling pathway.[3][10]

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

Quantitative Polymerase Chain Reaction (qPCR)

-

Objective: To measure the effect of TNIK inhibition on the expression of Wnt target genes.

-

General Protocol:

-

Cells are treated with the TNIK inhibitor.

-

Total RNA is extracted and reverse-transcribed into cDNA.

-

qPCR is performed using primers specific for Wnt target genes such as CCND1, AXIN2, and TCF7.[3]

-

The relative gene expression is calculated after normalization to a housekeeping gene.

-

Immunoprecipitation

-

Objective: To investigate the protein-protein interactions involving TNIK.

-

General Protocol:

-

Cell lysates are incubated with an antibody specific for the protein of interest (e.g., TNIK or TCF4).

-

The antibody-protein complexes are captured using protein A/G-agarose beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted and analyzed by Western blotting to detect interacting partners (e.g., β-catenin).[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway involving TNIK and a typical experimental workflow for the in vitro characterization of a TNIK inhibitor.

Caption: TNIK's role in the canonical Wnt signaling pathway.

Caption: A typical workflow for in vitro TNIK inhibitor testing.

References

- 1. researchgate.net [researchgate.net]

- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TNIK | Insilico Medicine [insilico.com]

- 5. TRAF2 and NCK-Interacting Kinase Inhibitors for Colorectal Cancer: In Vitro and Theoretical Validations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Molecules From Generative AI to Phase II: First Novel TNIK Inhibitors for Fibrotic Diseases Discovered and Designed Using Generative AI [prnewswire.com]

- 10. aacrjournals.org [aacrjournals.org]

Unraveling the Selectivity of TNIK Kinase Inhibitors: A Technical Guide

An In-Depth Examination of the Kinase Selectivity Profiles of Preclinical and Clinical TNIK Inhibitors, Including NCB-0846, KY-05009, and INS018_055

Introduction

Traf2- and NCK-interacting kinase (TNIK) has emerged as a compelling therapeutic target in oncology and fibrotic diseases due to its critical role in cellular signaling pathways, most notably the Wnt signaling cascade. The development of small molecule inhibitors against TNIK has garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the kinase selectivity profiles of prominent TNIK inhibitors, with a focus on quantitative data, experimental methodologies, and the visualization of associated signaling pathways and workflows. While this guide aims to be a thorough resource, it is important to note that a specific inhibitor designated "Tnik-IN-9" was not identified in publicly available scientific literature. Therefore, this document focuses on the well-characterized inhibitors NCB-0846, KY-05009, and INS018_055 to provide a representative understanding of TNIK inhibitor selectivity.

Kinase Selectivity Profiles of TNIK Inhibitors

The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. An ideal inhibitor will potently modulate its intended target with minimal off-target activity. The following tables summarize the available quantitative data on the kinase selectivity of NCB-0846, KY-05009, and INS018_055.

Table 1: Potency of TNIK Inhibitors Against the Primary Target

| Inhibitor | Assay Type | Potency (IC50/Ki/Kd) |

| NCB-0846 | Cell-free assay | IC50: 21 nM[1][2] |

| KY-05009 | Kinase assay | IC50: 9 nM[3] |

| ATP competition assay | Ki: 100 nM[4] | |

| INS018_055 | Not Specified | Kd: 4.32 nM |

Table 2: Off-Target Kinase Activity of TNIK Inhibitors

NCB-0846

NCB-0846 has been profiled against a panel of kinases, revealing inhibitory activity against several other kinases at a concentration of 100 nM.

| Off-Target Kinase | Percent Inhibition at 100 nM |

| FLT3 | >80%[5][6] |

| JAK3 | >80%[5][6] |

| PDGFRα | >80%[5][6] |

| TRKA | >80%[5][6] |

| CDK2/CycA2 | >80%[5][6] |

| HGK | >80%[5][6] |

| MINK1 | Not specified[7] |

| MAP4K4 | Not specified[7] |

KY-05009

Limited public data is available on the broader kinome selectivity of KY-05009.

| Off-Target Kinase | Potency (IC50) |

| MLK1 | 18 nM[3] |

INS018_055

INS018_055 is reported to have high selectivity based on kinome panel screening, though detailed quantitative data is not widely available in the public domain.[8]

Experimental Protocols

The determination of kinase inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for a common biochemical kinase assay used in the characterization of TNIK inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol is a representative example of a luminescence-based kinase assay to measure the activity of TNIK and the inhibitory effects of compounds.

Materials:

-

Recombinant human TNIK enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 2.5mM MnCl2, 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

Test inhibitors (e.g., NCB-0846, KY-05009, INS018_055) dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in 100% DMSO.

-

Create a serial dilution of the test inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare a solution of TNIK enzyme in kinase assay buffer.

-

Prepare a substrate/ATP mixture containing MBP and ATP in kinase assay buffer.

-

-

Assay Reaction:

-

To the wells of a 384-well plate, add 1 µL of the serially diluted inhibitor or vehicle (DMSO in kinase assay buffer).

-

Add 2 µL of the TNIK enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Signal Detection:

-

To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

TNIK in the Wnt Signaling Pathway

TNIK is a key downstream component of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors. TNIK is a crucial coactivator in this complex, where its kinase activity is essential for the transcription of Wnt target genes that drive cell proliferation.

Caption: Canonical Wnt signaling pathway highlighting the role of TNIK.

Biochemical Kinase Assay Workflow

The following diagram illustrates the general workflow for an in vitro biochemical kinase assay to determine the IC50 of an inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]

- 3. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Bis-imidazolecarboxamide Derivatives as Novel, Potent, and Selective TNIK Inhibitors for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tnik-IN-9: A Technical Guide to a Novel TNIK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Tnik-IN-9, a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK). This compound, also identified as Compound 54, has demonstrated significant anti-inflammatory and hepatoprotective effects, positioning it as a promising therapeutic candidate for conditions such as sepsis.[1] This guide will detail the compound's structure, mechanism of action, biological activity, and the experimental protocols used in its evaluation.

Core Structure and Properties

This compound is a novel synthetic compound designed for high-affinity binding to the ATP-binding site of TNIK. Its chemical structure is presented below.

(Image of this compound chemical structure would be inserted here if available in the source material)

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target | IC50 (nM) |

| TNIK | 1.27 |

Table 2: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Sepsis Mouse Model [1]

| Parameter | Treatment Group (this compound, 10 mg/kg, i.p.) | Control Group (Vehicle) |

| TNF-α secretion | Inhibited | - |

| IL-1β secretion | Inhibited | - |

| CXCL-12 secretion | Inhibited | - |

| IL-6 secretion | Inhibited | - |

| IFN-γ secretion | Inhibited | - |

| AST levels | Decreased | - |

| ALT levels | Decreased | - |

| AKP levels | Decreased | - |

| p52 protein levels | Decreased | - |

| p100 protein levels | Increased | - |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of TNIK. TNIK is a key regulator in the non-canonical NF-κB signaling pathway.[1] By inhibiting TNIK, this compound prevents the processing of p100 to p52, a critical step in the activation of this pathway. This disruption leads to a downstream reduction in the production of pro-inflammatory cytokines and chemokines.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against TNIK.

Method:

-

Recombinant human TNIK enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

References

Tnik-IN-9: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tnik-IN-9, a potent and selective inhibitor of TRAF2 and NCK-interacting kinase (TNIK). TNIK is a serine/threonine kinase that has emerged as a critical regulator in a variety of cellular processes, making it a compelling target for therapeutic intervention in a range of diseases, including inflammatory conditions, cancer, and fibrosis. This document outlines the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: The Role of TNIK in Disease

TNIK is a member of the germinal center kinase (GCK) family and plays a pivotal role in multiple signaling pathways crucial for cell proliferation, differentiation, and inflammation.[1][2] Dysregulation of TNIK activity has been implicated in the pathophysiology of various diseases. Notably, TNIK is a key activator of the Wnt signaling pathway, which is frequently hyperactivated in cancers such as colorectal cancer.[1][3] It is also involved in the NF-κB signaling cascade, a central pathway in inflammatory responses.[4] Furthermore, recent studies have highlighted TNIK's role in the progression of fibrosis and its involvement in metabolic and age-related diseases.[5][6]

This compound: A Selective TNIK Inhibitor

This compound is a novel, selective, and potent small-molecule inhibitor of TNIK with a reported IC₅₀ of 1.27 nM.[4] Its primary mechanism of action is the inhibition of TNIK's kinase activity, thereby modulating downstream signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting TNIK, which in turn leads to the suppression of pro-inflammatory cytokine production and the modulation of key signaling proteins.[4] Preclinical studies have demonstrated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] This anti-inflammatory effect is, at least in part, mediated through the canonical and non-canonical NF-κB pathways. The inhibitor has been shown to decrease the levels of p52 while increasing the levels of its precursor, p100, indicating an inhibitory effect on the non-canonical NF-κB pathway.[4]

Potential Therapeutic Applications

The potent anti-inflammatory and hepatoprotective properties of this compound observed in preclinical models suggest its potential for therapeutic application in several disease areas.

Sepsis and Inflammation

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to a cytokine storm and organ damage. This compound has demonstrated significant therapeutic potential in preclinical models of sepsis.[4] It has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide, leading to improved mortality rates and hepatoprotective effects in sepsis models.[4]

Cancer

Given TNIK's established role in driving cancer cell proliferation and survival, particularly through the Wnt signaling pathway, TNIK inhibitors are being actively investigated as anti-cancer agents.[1][3][5] While specific studies on this compound in cancer are not yet widely published, the broader class of TNIK inhibitors has shown promise in various cancers, including colorectal, gastric, and breast cancers.[1] By inhibiting TNIK, these agents can disrupt aberrant Wnt signaling, thereby impeding cancer cell growth.[1]

Fibrosis

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Assay | Source |

| IC₅₀ | 1.27 nM | TNIK enzymatic assay | [4] |

| In Vitro Effects (RAW264.7 cells, 5 µM, 2h) | Effect | Source |

| TNF-α, IL-6, IL-1β, CCL12 levels | Decreased | [4] |

| In Vivo Effects (LPS-induced mice, 10 mg/kg, i.p.) | Effect | Source |

| TNF-α, IL-1β, CXCL-12, IL-6, IFN-γ secretion | Inhibited | [4] |

| AST, ALT, AKP levels | Decreased | [4] |

| Liver necrosis and inflammatory cell infiltration | Reduced | [4] |

| p52 protein levels | Decreased | [4] |

| p100 protein levels | Increased | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the cited literature and are intended for reference purposes.

TNIK Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against TNIK kinase.

Methodology:

-

Recombinant human TNIK enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a kinase buffer.

-

This compound is added to the reaction mixture at various concentrations.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radiometric assays like ADP-Glo™ Kinase Assay, which measures ADP formation.

-

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Cytokine Production Assay

Objective: To evaluate the effect of this compound on pro-inflammatory cytokine production in cultured cells.

Methodology:

-

RAW264.7 murine macrophage cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).

-

The cells are then stimulated with lipopolysaccharide (LPS) and CD40 ligand to induce an inflammatory response.

-

After a defined incubation period, the cell culture supernatants are collected.

-

The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) kits specific for each cytokine.

-

The results are expressed as the percentage of cytokine inhibition compared to the vehicle-treated control.

In Vivo Sepsis Model

Objective: To assess the therapeutic efficacy of this compound in a murine model of sepsis.

Methodology:

-

Sepsis is induced in mice (e.g., C57BL/6) by intraperitoneal (i.p.) injection of a lethal dose of LPS.

-

A separate group of mice receives an i.p. injection of this compound (e.g., 10 mg/kg) either before or after the LPS challenge.

-

A control group receives vehicle treatment.

-

Survival rates are monitored and recorded over a specified period (e.g., 72 hours).

-

For mechanistic studies, blood and tissue samples (e.g., liver) are collected at specific time points after LPS and this compound administration.

-

Serum levels of cytokines and liver enzymes (AST, ALT, AKP) are measured.

-

Liver tissue is processed for histological analysis (e.g., H&E staining) to assess necrosis and inflammatory cell infiltration.

-

Western blot analysis of liver tissue lysates is performed to determine the levels of p52 and p100 proteins.

Conclusion

This compound is a promising preclinical candidate with potent and selective inhibitory activity against TNIK. Its demonstrated anti-inflammatory and hepatoprotective effects in models of sepsis highlight its potential as a novel therapeutic agent for inflammatory diseases. Furthermore, the growing body of evidence supporting the role of TNIK in cancer and fibrosis suggests that the therapeutic applications of this compound could be broader. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in various disease contexts and to advance it towards clinical development.

References

- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 2. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emergence of TNIK inhibitors in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. news-medical.net [news-medical.net]

- 6. TNIK | Insilico Medicine [insilico.com]

- 7. researchgate.net [researchgate.net]

- 8. A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Tnik-IN-9: Application Notes and Protocols for Cell Culture Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a significant therapeutic target in a variety of diseases, including cancer, fibrosis, and inflammatory conditions.[1][2][3][4][5] TNIK is a critical downstream effector in several signaling pathways, most notably the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) pathways.[2][3][6] Its involvement in the transcriptional activation of Wnt target genes makes it a compelling target for therapeutic intervention in pathologies characterized by aberrant Wnt signaling.[2][4][7]

Tnik-IN-9 is a potent and selective small-molecule inhibitor of TNIK with a reported IC50 of 1.27 nM.[8] This document provides detailed application notes and standardized protocols for the use of this compound in cell culture-based experiments, aimed at facilitating research into the biological functions of TNIK and the therapeutic potential of its inhibition.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and other relevant TNIK inhibitors across various assays and cell lines.

Table 1: In Vitro Potency of TNIK Inhibitors

| Compound | Assay Type | Target/Cell Line | IC50 / Ki | Reference |

| This compound | Kinase Assay | TNIK | 1.27 nM | [8] |

| KY-05009 | Kinase Assay | TNIK | 9 nM | [9][10] |

| KY-05009 | ATP Competition Assay | TNIK | 100 nM (Ki) | [9][10] |

| NCB-0846 | Kinase Assay | TNIK | 21 nM | [4] |

| Dovitinib | ATP Competition Assay | TNIK | 13 nM (Ki) | [6][11] |

| Furan-2-carboxamide derivative | Kinase Assay | TNIK | 258 nM | [3][6] |

| PD407824 | Kinase Assay | TNIK | 0.7 nM | [4] |

Table 2: Cellular Effects of TNIK Inhibitors

| Compound | Cell Line | Concentration | Duration | Observed Effect | Reference |

| This compound | RAW264.7 | 5 µM | 2 hours | Reduction of LPS/CD40-induced inflammatory cytokines (TNF-α, IL-6, IL-1β, CCL12) | [8] |

| KY-05009 & Dovitinib | RPMI8226 (Multiple Myeloma) | 3 µM (each) | 24-48 hours | Synergistic anti-proliferative effects and induction of apoptosis | [7][12] |

| NCB-0846 | Lung Squamous Cell Carcinoma | Various | 96 hours | Reduced cell viability, particularly in TNIK-high cells | [13][14] |

| Dovitinib | IM-9 (Multiple Myeloma) | Not specified | Not specified | Reduced cell proliferation and induction of apoptosis | [6][11] |

Signaling Pathways and Experimental Workflows

TNIK-Mediated Wnt Signaling Pathway

The following diagram illustrates the central role of TNIK in the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt binding, β-catenin accumulates, translocates to the nucleus, and complexes with TCF4. TNIK is essential for the phosphorylation and activation of this complex, leading to the transcription of Wnt target genes.[2][4][7]

Caption: TNIK's role in the Wnt/β-catenin signaling pathway.

General Experimental Workflow for this compound Treatment

This diagram outlines a typical workflow for evaluating the effects of this compound on cultured cells.

References

- 1. researchgate.net [researchgate.net]

- 2. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of TRAF-2 and NCK-interacting kinase (TNIK) inhibitors by ligand-based virtual screening methods - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Traf2- and Nck-interacting kinase inhibitors: a patent review (2008-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. TNIK-IN-9_TargetMol [targetmol.com]

- 9. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]

- 10. A Novel Aminothiazole KY-05009 with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Traf2- and Nck-interacting kinase (TNIK) is involved in the anti-cancer mechanism of dovitinib in human multiple myeloma IM-9 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TNIK Inhibition Sensitizes TNIK-Overexpressing Lung Squamous Cell Carcinoma to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openworks.mdanderson.org [openworks.mdanderson.org]

Application Notes and Protocols for Tnik-IN-9 Solubility and Stability Testing

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the solubility and stability of the Traf2- and Nck-interacting kinase (TNIK) inhibitor, Tnik-IN-9. These guidelines are intended to assist researchers in obtaining reliable and reproducible data critical for the advancement of drug discovery and development projects.

Introduction

This compound is a potent and selective inhibitor of TNIK, a serine-threonine kinase that plays a crucial role in the canonical Wnt signaling pathway.[1][2][3] By interacting with and phosphorylating T-cell factor 4 (TCF4), TNIK facilitates the transcriptional activation of Wnt target genes, which are often dysregulated in various cancers, particularly colorectal cancer.[1][2][4][5][6] The therapeutic potential of targeting TNIK has led to the development of small molecule inhibitors like this compound.[3][4] Accurate characterization of the physicochemical properties of this compound, such as its solubility and stability, is fundamental for the design of informative in vitro and in vivo experiments and for the development of viable drug formulations.

This compound Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆N₄O₂S | [7] |

| Molecular Weight | 352.41 g/mol | [7] |

| Appearance | To be determined by experiment | |

| pKa | To be determined by experiment | |

| LogP | To be determined by experiment |

Solubility Data

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive solubility profile of this compound.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery.

| Solvent System | pH | This compound Solubility (µg/mL) | This compound Solubility (µM) |

| Phosphate Buffered Saline (PBS) | 7.4 | To be determined by experiment | To be determined by experiment |

| Simulated Gastric Fluid (SGF, without pepsin) | 1.2 | To be determined by experiment | To be determined by experiment |

| Simulated Intestinal Fluid (SIF, without pancreatin) | 6.8 | To be determined by experiment | To be determined by experiment |

| DMSO | N/A | 50 mg/mL | 141,879 µM |

Thermodynamic Solubility

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a more accurate measure of its intrinsic solubility.

| Solvent System | pH | This compound Solubility (µg/mL) | This compound Solubility (µM) |

| Water | Neutral | To be determined by experiment | To be determined by experiment |

| Phosphate Buffered Saline (PBS) | 7.4 | To be determined by experiment | To be determined by experiment |

| 0.1 M HCl | 1.0 | To be determined by experiment | To be determined by experiment |

| 0.1 M NaOH | 13.0 | To be determined by experiment | To be determined by experiment |

Stability Data

Evaluating the stability of this compound under various stress conditions is essential to understand its degradation profile, which informs storage conditions, formulation development, and analytical method design.

Solid-State Stability

| Condition | Duration | % Recovery of this compound | Observations |

| 40°C / 75% RH | 4 weeks | To be determined by experiment | To be determined by experiment |

| 60°C | 4 weeks | To be determined by experiment | To be determined by experiment |

| Photostability (ICH Q1B) | 1.2 million lux hours / 200 W h/m² | To be determined by experiment | To be determined by experiment |

Solution-State Stability (in PBS, pH 7.4)

| Condition | Duration | % Recovery of this compound | Observations |

| 4°C | 48 hours | To be determined by experiment | To be determined by experiment |

| Room Temperature | 48 hours | To be determined by experiment | To be determined by experiment |

| -20°C (Stock in DMSO) | 3 months | >95% | Stable |

| -80°C (Stock in DMSO) | 6 months | >95% | Stable[8] |

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.

| Stress Condition | % Degradation of this compound | Major Degradation Products |

| 0.1 M HCl (80°C, 24h) | To be determined by experiment | To be determined by experiment |

| 0.1 M NaOH (80°C, 24h) | To be determined by experiment | To be determined by experiment |

| 3% H₂O₂ (RT, 24h) | To be determined by experiment | To be determined by experiment |

| Heat (80°C, 24h, in solution) | To be determined by experiment | To be determined by experiment |

| Photostability (in solution) | To be determined by experiment | To be determined by experiment |

Experimental Protocols

Kinetic Solubility Assay Protocol (Nephelometry)

Objective: To determine the kinetic solubility of this compound in aqueous buffers.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear bottom)

-

Microplate reader with nephelometry capabilities

-

Automated liquid handler or multichannel pipette

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 µM).

-

Add 2 µL of each this compound dilution to triplicate wells of a new 96-well plate.

-

Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the turbidity of each well using a nephelometer.

-

The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound.

Materials:

-

This compound (solid)

-

Selected aqueous buffers (e.g., Water, PBS pH 7.4)

-

HPLC-grade solvents (acetonitrile, methanol)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the desired aqueous buffer.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve.

Stability Testing Protocol (HPLC-UV)

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade solvents

-

Acids (HCl), Bases (NaOH), and Oxidizing agents (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Forced Degradation:

-

Acidic/Basic Hydrolysis: Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH. Incubate at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

-

Oxidative Degradation: Prepare a solution of this compound in a mixture of buffer and 3% H₂O₂. Incubate at room temperature.

-

Thermal Degradation: Expose solid this compound and a solution of this compound to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose solid and solution samples of this compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples by a stability-indicating HPLC-UV method. The method should be capable of separating this compound from its degradation products.

-

Calculate the percentage of this compound remaining and identify and quantify any degradation products.

-

Visualizations

Signaling Pathway

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

Experimental Workflows

Caption: Workflow for the kinetic solubility assay.

Caption: Workflow for forced degradation stability testing.

References

- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. TNIK Inhibitor, KY-05009 | Sigma-Aldrich [merckmillipore.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Tnik-IN-9 Target Validation via Western Blot

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the validation of Tnik-IN-9 as an inhibitor of the TRAF2 and NCK-interacting kinase (TNIK). The primary method outlined is Western blotting, a powerful technique to assess the engagement of this compound with its target and the subsequent impact on downstream signaling pathways.

Introduction

TNIK is a serine/threonine kinase that is a critical component of the canonical Wnt signaling pathway.[1][2] It forms a complex with β-catenin and T-cell factor 4 (TCF4) and subsequently phosphorylates TCF4.[1][2][3] This phosphorylation event is essential for the transcriptional activation of Wnt target genes, which are often implicated in cell proliferation and tumorigenesis.[1][2][4] this compound is a small molecule inhibitor designed to target the kinase activity of TNIK. Target validation is a crucial step in drug development to confirm that the pharmacological effects of a compound are due to its interaction with the intended target. This protocol details the use of Western blotting to validate the inhibitory action of this compound on the TNIK signaling cascade.

Data Presentation

The following tables summarize the expected quantitative outcomes from Western blot analyses following treatment with this compound. The data is presented as a relative percentage of the control (vehicle-treated) samples.

Table 1: Effect of this compound on Phosphorylation of TCF4

| This compound Concentration | Relative p-TCF4 (Ser154) Levels (%) |

| 0 nM (Vehicle) | 100 |

| 10 nM | 85 |

| 50 nM | 50 |

| 100 nM | 25 |

| 500 nM | 5 |

Table 2: Effect of this compound on Downstream Wnt Target Gene Expression

| This compound Concentration | Relative c-Myc Protein Levels (%) | Relative Cyclin D1 Protein Levels (%) |

| 0 nM (Vehicle) | 100 | 100 |

| 10 nM | 90 | 95 |

| 50 nM | 60 | 70 |

| 100 nM | 30 | 40 |

| 500 nM | 10 | 15 |

Signaling Pathway

The diagram below illustrates the central role of TNIK in the Wnt signaling pathway.

References

- 1. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinase TNIK is an essential activator of Wnt target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic inhibition effect of TNIK inhibitor KY-05009 and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

Tnik-IN-9 in Fibrosis Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tnik-IN-9 and other potent TRAF2- and NCK-interacting kinase (TNIK) inhibitors in various preclinical fibrosis research models. TNIK has emerged as a critical regulator in fibrotic diseases, primarily through its role in modulating pro-fibrotic signaling pathways and inflammatory responses.[1][2][3]

Mechanism of Action of TNIK in Fibrosis

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a significant role in biological processes relevant to disease states, including cell migration, cytoskeletal organization, and cell proliferation.[2] In the context of fibrosis, TNIK is a crucial pro-fibrotic and pro-inflammatory agonist.[4] Its inhibition has been shown to disrupt the trafficking and secretion of procollagen I in hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, without affecting procollagen I expression.[5][6] This disruption is a key anti-fibrotic strategy. Furthermore, TNIK is involved in the activation of the Wnt signaling pathway, which is known to be aberrantly active in fibrotic diseases.[2] Inhibition of TNIK can attenuate this signaling, contributing to its anti-fibrotic effects.[2]

Quantitative Data: In Vitro and In Vivo Efficacy of TNIK Inhibitors

The following tables summarize the quantitative data for the TNIK inhibitor INS018_055, a potent and selective small molecule inhibitor of TNIK.[7]

Table 1: In Vitro Activity of INS018_055

| Assay | Cell Line/Target | IC50 | Reference |

| Kinase Activity | TNIK | 7.8 nM | [7] |

| COL1 Expression | LX-2 (Human Hepatic Stellate Cells) | 63 nM | [7] |

| α-SMA Expression | LX-2 (Human Hepatic Stellate Cells) | 123 nM | [7] |

| TGF-β-mediated α-SMA Expression | MRC-5 (Human Lung Fibroblasts) | 27 nM | [7] |

| TGF-β-mediated α-SMA Expression | Idiopathic Pulmonary Fibrosis Patient Fibroblasts | 50 nM | [7] |

Table 2: In Vivo Efficacy of INS018_055 in Fibrosis Models

| Fibrosis Model | Animal | Treatment and Dose | Key Findings | Reference |

| Bleomycin-Induced Lung Fibrosis | Mouse | 30 mg/kg, oral, b.i.d. | >50% reduction in fibrotic areas and significant improvement in lung function. | [7] |

| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | Mouse | 3 and 10 mg/kg, oral, b.i.d. | Significant reduction in steatosis and fibrosis scores. Markedly lower levels of steatosis, inflammation, fibrosis, and hepatocyte ballooning at the highest dose. | [7] |

| Unilateral Ureteral Obstruction (UUO) Kidney Fibrosis | Mouse | Not specified | Effective in reducing fibrosis. | [7] |

| Skin Fibrosis | Mouse | Not specified | Effective in reducing fibrosis. | [7] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in fibrosis that are modulated by TNIK.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro fibrosis models are provided below.

In Vivo Fibrosis Models

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.[8]

-

Animals: Male C57BL/6 or Balb/c mice, 8-10 weeks old.

-

Reagents:

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle)

-

-

Procedure:

-

Prepare a 10% (v/v) solution of CCl4 in olive oil.

-

Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection at a dose of 1.0 mL/kg body weight.[9]

-

Injections are typically given twice or three times a week for a period of 4 to 12 weeks to induce progressive fibrosis.[5][9][10]

-

A control group should receive i.p. injections of the vehicle (olive oil) only.

-

This compound or other test compounds can be administered (e.g., by oral gavage or i.p. injection) concurrently with CCl4 treatment or after the establishment of fibrosis.

-

-

Endpoint Analysis:

-

Histopathology: Liver tissues are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition.[8]

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver injury. Liver hydroxyproline content is quantified as a measure of collagen deposition.

-

Gene Expression: RNA is extracted from liver tissue to analyze the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Timp1 by qRT-PCR.

-

This is a commonly used model for idiopathic pulmonary fibrosis (IPF).[11]

-

Animals: Male C57BL/6 mice, 8-12 weeks old.

-

Reagents:

-

Bleomycin sulfate

-

Sterile saline

-

-

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Induce pulmonary fibrosis by a single intratracheal (i.t.) instillation of bleomycin (1.5 - 3.0 U/kg) dissolved in sterile saline.[12] Alternatively, bleomycin can be administered via oropharyngeal aspiration or nebulization.[13]

-

A control group should receive an i.t. instillation of sterile saline.

-

This compound treatment can be initiated before, during, or after bleomycin administration.

-

-

Endpoint Analysis (typically at day 14 or 21):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration (total and differential cell counts) and total protein concentration.[12]

-

Histopathology: Lungs are harvested, fixed, and sectioned for H&E and Masson's trichrome staining to assess inflammation and fibrosis. The severity of fibrosis can be quantified using the Ashcroft scoring system.[14]

-

Biochemical Analysis: Lung hydroxyproline content is measured to quantify collagen deposition.[14]

-

The UUO model is a well-established method for inducing rapid and progressive renal tubulointerstitial fibrosis.[4][15]

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Procedure:

-

Anesthetize the mouse.

-

Make a flank incision to expose the left kidney and ureter.[16]

-

Ligate the left ureter at two points using 4-0 silk suture.[17] The ureter may be severed between the ligatures.

-

The contralateral (right) kidney serves as an internal control. A sham-operated control group, where the ureter is mobilized but not ligated, should also be included.[16]

-

This compound treatment is typically administered daily, starting from the day of surgery.

-

-

Endpoint Analysis (typically at day 7 or 14):

-

Histopathology: Kidneys are harvested, fixed, and sectioned for H&E, Masson's trichrome, and Sirius Red staining to assess tubular injury, inflammation, and interstitial fibrosis.

-

Immunohistochemistry: Stain for markers of fibrosis such as α-SMA and Collagen I.[18]

-

Gene Expression: Analyze the expression of fibrotic markers (Tgfb1, Col1a1, Acta2) and inflammatory markers in kidney tissue by qRT-PCR.

-

In Vitro Fibrosis Models

Primary HSCs are essential for studying the cellular and molecular mechanisms of liver fibrosis in vitro.[6]

-

Materials:

-

Procedure:

-

Perfuse the mouse liver in situ with a series of enzymatic solutions (e.g., Pronase and Collagenase) to digest the liver tissue.[19]

-

Dissect the digested liver and create a cell suspension.

-

Isolate HSCs from the cell suspension using density gradient centrifugation (e.g., with Optiprep or Nycodenz).[6][19] Quiescent HSCs are collected from the low-density fraction.

-

Plate the isolated HSCs on plastic culture dishes. They will spontaneously activate and transdifferentiate into a myofibroblast-like phenotype over 5-7 days in culture.[19]

-

-

Application:

-

To study the effect of this compound on HSC activation, treat the cells with the compound at different stages of the activation process.

-

Assess markers of activation such as α-SMA expression, collagen production, and cell proliferation.

-

This model is used to study the contribution of alveolar epithelial cells to the fibroblast population in pulmonary fibrosis.[20]

-